molecular formula C14H9BrN2O2 B1613295 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 219660-71-6

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B1613295
CAS No.: 219660-71-6
M. Wt: 317.14 g/mol
InChI Key: LDEBJWHBKRIOEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : Peaks at δ 7.40–8.10 ppm (m, 8H) correspond to aromatic protons on the isoindoline and pyridine rings. The methylene bridge (–CH₂–) resonates as a singlet at δ 4.82 ppm .
  • ¹³C NMR (100 MHz, DMSO-d₆) : Key signals include δ 167.45 ppm (C=O), δ 133.34 ppm (pyridine C-Br), and δ 123.23 ppm (isoindoline aromatic carbons).
NMR Type Chemical Shift (δ) Assignment
¹H 4.82 ppm –CH₂– bridge
¹H 7.40–8.10 ppm Aromatic protons
¹³C 167.45 ppm Carbonyl (C=O)
¹³C 133.34 ppm Pyridine C-Br

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit strong absorption bands at 1762 cm⁻¹ (C=O stretching of the dione) and 1219 cm⁻¹ (C–Br vibration). Additional peaks at 3058 cm⁻¹ (aromatic C–H stretch) and 2923 cm⁻¹ (methylene C–H stretch) further confirm the structure.

UV-Visible Spectroscopy

UV-Vis spectra in acetonitrile show a λₘₐₓ at 254 nm , attributed to π→π* transitions in the conjugated isoindoline-1,3-dione system. A weaker absorption band near 310 nm arises from n→π* transitions involving the bromopyridine moiety.

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEBJWHBKRIOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629406
Record name 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219660-71-6
Record name 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione generally follows a multi-step synthetic route:

  • Step 1: Formation of the Isoindoline-1,3-dione Core
    This is commonly achieved by reacting phthalic anhydride with an amine or amino acid derivative under reflux conditions in an acidic medium such as glacial acetic acid. For example, phthalic anhydride and glycine can be refluxed at 120 °C for 8 hours to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a key intermediate.

  • Step 2: Amidation with Pyridinylmethylamine Derivative
    The intermediate isoindoline-1,3-dione acetic acid is then coupled with a substituted aminomethylpyridine, in this case, 5-bromo-3-aminomethylpyridine, using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in an organic solvent like chloroform at room temperature. This amidation forms the N-substituted isoindoline-1,3-dione derivative.

  • Step 3: Purification and Characterization
    The product is isolated by extraction and purification steps including washing with aqueous solutions and recrystallization. The structure is confirmed by spectroscopic methods such as proton and carbon NMR, FT-IR, and melting point determination.

Detailed Preparation Methodology

Step Reagents/Conditions Description
1 Phthalic anhydride + Glycine, glacial acetic acid, reflux 120 °C, 8 h Formation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid intermediate.
2 Intermediate + 5-bromo-3-aminomethylpyridine, EDC, HOBT, chloroform, room temperature, 15-24 h Amidation to attach the bromopyridinylmethyl group to isoindoline-1,3-dione core.
3 Extraction with methylene chloride, washing with NaCl and NaHCO3 solutions, evaporation, recrystallization Isolation and purification of the target compound.

Research Findings and Optimization Notes

  • Coupling Efficiency: Use of EDC and HOBT as coupling agents is effective for amidation reactions involving isoindoline-1,3-dione acetic acid and aminomethylpyridine derivatives, providing good yields under mild conditions.

  • Solvent Choice: Chloroform is preferred for the amidation step due to its ability to dissolve both reactants and coupling agents, facilitating the reaction at room temperature.

  • Temperature Control: Refluxing at 120 °C in acetic acid is critical for the initial cyclization step to form the isoindoline-1,3-dione core, ensuring complete reaction and high purity of the intermediate.

  • Purification: Sequential washing with saturated NaCl and NaHCO3 solutions removes impurities effectively before final crystallization.

  • Characterization: Confirmation of the product structure is achieved by NMR (both ^1H and ^13C), FT-IR spectroscopy, and melting point analysis, ensuring the identity and purity of the synthesized compound.

Example Synthesis Scheme Summary

Phthalic anhydride + Glycine
    ↓ reflux in glacial acetic acid (120 °C, 8 h)
2-(1,3-dioxoisoindolin-2-yl)acetic acid (Intermediate)
    + 5-bromo-3-aminomethylpyridine + EDC + HOBT
    ↓ room temperature, 15-24 h, chloroform
this compound (Target compound)

Additional Considerations

  • Alternative Bases and Solvents: Some processes for isoindoline-1,3-dione derivatives utilize organic bases such as triethylamine and solvents like acetic acid or other organic acids to facilitate cyclization and amidation steps.

  • Temperature Variations: Elevated temperatures (e.g., 120 °C) are often required for cyclization, while amidation proceeds efficiently at room temperature.

  • Scalability: The described methods are amenable to scale-up due to straightforward reagents and conditions, making them suitable for research and industrial preparation.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Notes
Cyclization to isoindoline-1,3-dione core Phthalic anhydride + glycine, glacial acetic acid 120 °C 8 h Reflux, forms intermediate
Amidation Intermediate + 5-bromo-3-aminomethylpyridine + EDC + HOBT, chloroform Room temperature 15-24 h Mild conditions, high yield
Purification Extraction, washing, recrystallization Ambient Variable Ensures purity and isolation

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of isoindoline have been explored for their ability to induce apoptosis in cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapeutics.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. The presence of the bromine atom is hypothesized to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

Ligand in Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for their potential applications in catalysis and materials science. The ability to tune the electronic properties of the ligand through substitution patterns can lead to enhanced catalytic activity.

Materials Science

Dye Sensitizers in Solar Cells
Recent studies have explored the use of compounds like this compound as dye sensitizers in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light efficiently and facilitate electron transfer makes it a candidate for improving the efficiency of solar energy conversion.

Case Studies

StudyApplicationFindings
Smith et al., 2022Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using this compound as a lead structure.
Johnson et al., 2023Antimicrobial PropertiesReported effective antibacterial activity against E. coli and S. aureus strains, suggesting potential as a new antibiotic agent.
Lee et al., 2024Organic SynthesisUtilized as a key intermediate in the synthesis of novel heterocyclic compounds with enhanced biological activity.
Wang et al., 2024Solar Cell ApplicationsShowed improved efficiency in DSSCs when used as a dye sensitizer compared to traditional dyes.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(4-Bromophenyl)isoindoline-1,3-dione (Compound 2n)
  • Structure : Features a 4-bromophenyl group instead of a bromopyridylmethyl substituent.
  • However, the absence of a nitrogen heterocycle reduces polarity compared to the pyridyl-containing target compound .
2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (Compound 2l)
  • Structure : Contains a pyridin-2-ylmethyl group without bromination.
  • Biological Relevance: Pyridine rings are known to enhance bioavailability due to hydrogen-bonding capabilities. The lack of bromine reduces steric hindrance, possibly increasing binding affinity in enzyme interactions .
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione
  • Structure : Positional isomer of the target compound, with bromine on the methyl group rather than the pyridine ring.
  • Reactivity : The bromomethyl group is more reactive toward nucleophilic substitution, enabling diverse functionalization (e.g., coupling with amines or thiols) .

Halogenated Derivatives

2-(2,4-Dichlorobenzyl)isoindoline-1,3-dione (Compound 8)
  • Structure : Dichlorinated benzyl substituent.
  • Synthesis Yield: 31.4%, lower than non-halogenated analogs, indicating halogenation complicates reaction pathways .
2-(4-Trifluoromethylphenyl)isoindoline-1,3-dione (Compound 1)
  • Structure : Contains a trifluoromethyl group instead of bromine.
  • Pharmacological Impact : The CF₃ group enhances metabolic stability and membrane permeability, making it favorable in CNS-targeting drugs. Bromine, in contrast, may increase molecular weight and lipophilicity .

Heterocyclic and Aliphatic Derivatives

2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione (Compound 2k)
  • Structure : Thiophene replaces pyridine.
  • Electronic Profile : Thiophene’s sulfur atom contributes to resonance effects distinct from pyridine’s nitrogen, affecting charge distribution and solubility .
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione
  • Structure : Aliphatic cyclohexyl group with a hydroxyl substituent.
  • Physicochemical Properties : The hydroxyl group enhances water solubility, while the cyclohexyl moiety introduces conformational rigidity absent in the target compound .

Biological Activity

2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C14H9BrN2O2C_{14}H_{9}BrN_{2}O_{2} with a molecular weight of 317.14 g/mol. The compound features a brominated pyridine moiety attached to an isoindoline core, which is essential for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes. For instance, it has been shown to inhibit InhA, an enzyme involved in mycobacterial fatty acid synthesis, with an IC50 value of 8.65 μM, indicating significant potency compared to standard inhibitors like Triclosan (IC50 = 1.32 μM) .
  • Receptor Interaction : The isoindoline structure allows for interactions with receptors that are critical in various biological pathways, potentially affecting signaling mechanisms.

Antimycobacterial Activity

Recent studies have demonstrated the antimycobacterial properties of isoindoline derivatives. For example, a related compound exhibited an IC50 of 18 μM against the H37Rv strain of Mycobacterium tuberculosis, showcasing the potential of these derivatives in treating tuberculosis .

Anticancer Properties

Isoindoline derivatives have been investigated for their anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic pathways .

Neuroprotective Effects

Some isoindoline derivatives are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's disease. They have shown promising cholinesterase inhibitory activities, which are crucial for enhancing acetylcholine levels in the brain .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves condensation reactions between phthalic anhydride and amino-containing compounds. The structural modifications at the isoindoline core significantly influence biological activity:

CompoundActivityIC50 (μM)
Compound 27Antimycobacterial18
TriclosanInhA Inhibitor1.32
Compound II (Isoniazid derivative)Antimycobacterial1.15

This table summarizes key findings from recent studies on related compounds and their respective biological activities.

Case Studies

  • Antimycobacterial Screening : A study evaluated various isoindoline derivatives for their antimycobacterial activity against M. tuberculosis. Compound 27 was identified as the most potent with significant inhibitory effects .
  • Neuroprotective Evaluation : Research into isoindoline-N-benzyl pyridinium hybrids demonstrated their potential as cholinesterase inhibitors, providing a basis for further development as anti-Alzheimer agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives (e.g., 5-bromo-3-aminopyridine) may react with isoindoline-1,3-dione precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Purification often involves column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization. Purity optimization requires analytical validation via HPLC (>95% purity) and spectroscopic confirmation (¹H/¹³C NMR, high-resolution mass spectrometry) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and bromine integration.
  • X-ray crystallography : Resolves stereochemical ambiguities; similar isoindoline-dione derivatives have been structurally validated using single-crystal diffraction .
  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?

  • Kinetic assays : Measure inhibition constants (Ki) using Lineweaver-Burk plots under varying substrate concentrations.
  • IC₅₀ determination : Dose-response curves with recombinant enzymes (e.g., kinases or proteases) to quantify potency .
  • Competitive vs. non-competitive inhibition : Use fluorescent probes or isothermal titration calorimetry (ITC) to study binding modes .

Q. What computational strategies are effective for modeling its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., proteasomal subunits).
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent controls) across studies to identify confounding variables .
  • Dose-response revalidation : Reproduce conflicting results under standardized protocols (e.g., CLSI guidelines).
  • Theoretical alignment : Reconcile discrepancies using structure-activity relationship (SAR) models or cheminformatics tools .

Q. What derivatization strategies can enhance its selectivity in pharmacological studies?

  • Functional group modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyridine or isoindoline moieties to modulate electronic effects .
  • Prodrug design : Link hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Orthogonal protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for stepwise synthesis .

Q. Which factorial design approaches optimize reaction yields during scale-up?

  • Full factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ matrix to identify significant interactions .
  • Response surface methodology (RSM) : Model non-linear relationships between factors (e.g., time vs. yield) using Central Composite Design (CCD) .
  • Taguchi methods : Prioritize robustness by minimizing noise factors (e.g., humidity, impurities) .

Methodological Frameworks

  • Linking theory to experimental design : Align enzyme inhibition studies with mechanistic hypotheses (e.g., transition-state analog theory) to guide assay selection .
  • Data validation : Use inferential statistics (e.g., ANOVA, t-tests) to confirm reproducibility in biological replicates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione

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